N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
Description
N-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a synthetic carboxamide derivative characterized by a central piperazine ring substituted with a phenyl group at the 4-position. The compound features a 3-(methylsulfanyl)phenyl moiety linked via an amino-oxoethyl bridge to the piperazine carboxamide core. This structure is designed to optimize interactions with biological targets, particularly enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .
Properties
Molecular Formula |
C20H24N4O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(3-methylsulfanylanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H24N4O2S/c1-27-18-9-5-6-16(14-18)22-19(25)15-21-20(26)24-12-10-23(11-13-24)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
VJZQTMKMHIIHHU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3-(methylsulfanyl)aniline with ethyl 4-phenylpiperazine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Piperazine derivatives, aryl amines, and various acylating agents.
- Key Reactions :
- N-alkylation or acylation to introduce the piperazine moiety.
- Condensation reactions to form the carboxamide linkage.
The synthetic pathways often require optimization to improve yields and purity, which is crucial for subsequent biological evaluations.
Anticancer Properties
Numerous studies have investigated the anticancer potential of N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide. Its mechanism of action often involves the inhibition of specific cancer cell proliferation pathways.
Case Studies:
- In Vitro Efficacy : In a study evaluating various compounds against different cancer cell lines (e.g., SNB-19, OVCAR-8), this compound demonstrated significant growth inhibition rates, indicating its potential as an anticancer agent .
- Mechanistic Studies : Research has shown that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Preliminary studies indicate its ability to mitigate oxidative stress in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) is essential for evaluating the therapeutic potential of any drug candidate:
| Property | Findings |
|---|---|
| Absorption | Moderate bioavailability observed |
| Distribution | High affinity for brain tissue |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion predominates |
| Toxicity | Low toxicity profile in preliminary studies |
These properties suggest that this compound has favorable characteristics for further development as a therapeutic agent.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways involved in cell proliferation. It inhibits the activity of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair. By binding to PCNA, the compound disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
N-(2-Oxo-2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)-4-(2-Pyrimidinyl)-1-piperazinecarboxamide
- Key Differences :
- The 3-(methylsulfanyl)phenyl group is replaced with a 3-(trifluoromethyl)phenyl moiety.
- The 4-phenylpiperazine is substituted with a 2-pyrimidinyl group.
- The pyrimidinyl substituent may increase π-π stacking interactions with aromatic residues in enzyme active sites, as seen in antiviral docking studies .
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
- Key Differences :
- The 3-(methylsulfanyl)phenyl group is replaced with a 2-(3-fluorophenyl)ethyl chain.
- Impact :
Modifications in the Piperazine Core
1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine
- Key Differences :
- The piperazine core is replaced with a piperidine ring fused to an oxazole moiety.
- Piperidine derivatives often exhibit improved blood-brain barrier penetration compared to piperazine analogues .
Bicyclic and Heterocyclic Modifications
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide
- Key Differences: A benzo[d]oxazolone bicyclic system replaces the amino-oxoethyl linker.
- Reduced conformational flexibility may limit off-target effects but could also decrease solubility .
4-(3-(3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide
- Key Differences: A benzo[b][1,4]thiazinone ring replaces the oxazolone system.
- Impact: Sulfur in the thiazinone ring enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Thiazinone derivatives are associated with antimicrobial activity, as seen in SAR studies .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-(Trifluoromethyl)phenyl Analogue | Thiazinone Analogue |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 457.57 g/mol | 425.16 g/mol |
| LogP | ~3.2 (predicted) | 3.8 | 2.9 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Solubility | Moderate (DMSO-soluble) | Low | Poor (requires formulation) |
| Metabolic Stability | Moderate (methylsulfanyl) | High (trifluoromethyl) | Variable (thiazinone) |
Biological Activity
N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure features a piperazine ring, which is commonly associated with various pharmacological activities, including anti-cancer and anti-microbial effects.
The biological activity of this compound primarily stems from its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of neurotransmitters, potentially enhancing cognitive function or exhibiting neuroprotective effects .
- Anticancer Properties : Research indicates that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells while sparing normal cells .
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of piperazine derivatives found that modifications to the phenyl and piperazine moieties significantly influenced their anticancer activity. The compound showed promising results against several cancer cell lines, including HepG2 (human liver cancer) and MCF7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria:
Case Studies
- Case Study on HepG2 Cells : In a controlled study, this compound was tested for its cytotoxic effects on HepG2 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Mycobacterium tuberculosis at low concentrations, highlighting its potential for treating tuberculosis infections alongside traditional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
